

A Comparative Guide to Oligomycin B as an ATP Synthase Inhibitor

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Compound of Interest		
Compound Name:	Oligomycin B	
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For researchers, scientists, and drug development professionals, the precise selection of molecular tools is paramount for conclusive experimental outcomes. This guide provides an objective comparison of **Oligomycin B**, a well-known inhibitor of F1F0 ATP synthase, with other common alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.

Overview of ATP Synthase Inhibition

ATP synthase is a mitochondrial enzyme complex essential for cellular energy production through oxidative phosphorylation. It consists of two main domains: the F1 domain, which contains the catalytic sites for ATP synthesis, and the F0 domain, which forms a proton channel through the inner mitochondrial membrane.[1] Inhibition of this enzyme is a critical technique for studying mitochondrial function, cellular metabolism, and apoptosis. Inhibitors are broadly classified based on their binding site, with some targeting the F0 proton channel and others targeting the F1 catalytic domain.[2]

Oligomycin B belongs to the macrolide antibiotic family produced by Streptomyces species.[3] It exerts its inhibitory effect by binding to the F0 subunit, physically blocking the proton channel and thereby halting the proton motive force required for ATP synthesis.[3][4] This mechanism is shared by other oligomycin analogs, such as the more commonly used Oligomycin A.[5] In contrast, inhibitors like Efrapeptin F target the F1 domain, preventing the conformational changes necessary for ATP synthesis and hydrolysis.[6]



Comparative Performance of ATP Synthase Inhibitors

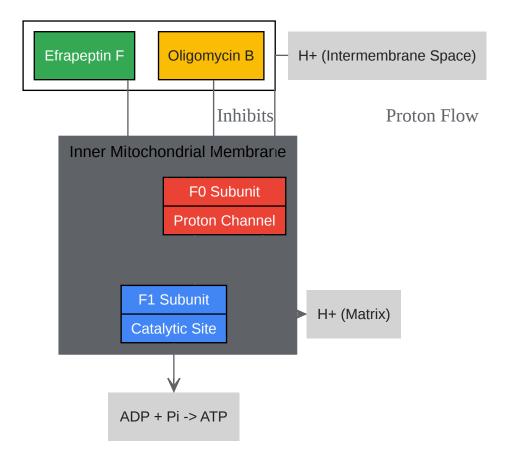
The selection of an inhibitor often depends on the specific research question. **Oligomycin B**, by targeting the F0 domain, is a classic choice for experiments investigating the effects of disrupting the proton motive force and is frequently used in cellular respiration assays to determine maximal glycolytic capacity.[4] Efrapeptin F, with its F1-directed inhibition, is more suited for probing the enzyme's catalytic mechanism directly.[4]

The following table summarizes the key characteristics and reported potency of **Oligomycin B** and its alternatives. It is crucial to note that IC50 values are highly dependent on the experimental system, including the cell line, assay duration, and specific protocol used.[7]

Feature	Oligomycin B	Oligomycin A	Efrapeptin F
Target Subunit	F0 Proton Channel (c-subunit ring)[3]	F0 Proton Channel (c-subunit ring)[5]	F1 Catalytic Domain (α/β/γ subunits)[6][8]
Mechanism of Action	Blocks the proton channel, inhibiting proton translocation and disrupting the proton motive force necessary for ATP synthesis.[3]	Physically obstructs the rotation of the c- ring, blocking the flow of protons through the F0 channel.[4]	Prevents conformational changes in the β subunits required for ATP synthesis and hydrolysis by binding in the central cavity of the F1 domain.[6]
Reported IC50 / Ki	~2 μM (Icrac block) [9]0.15 μg/mL (Plasmopara viticola) [3]	~100 nM (MCF7 cells) [10]~5-10 µM (MDA-MB-231 cells)[10]0.2 µM (K-562 cells)[2]0.9 µM (HCT116 cells)[2]	~52 nM (PANC-1 cells)[2]Ki: ~10 nM[11]

Visualizing Mechanisms and Workflows Mechanism of ATP Synthase Inhibition



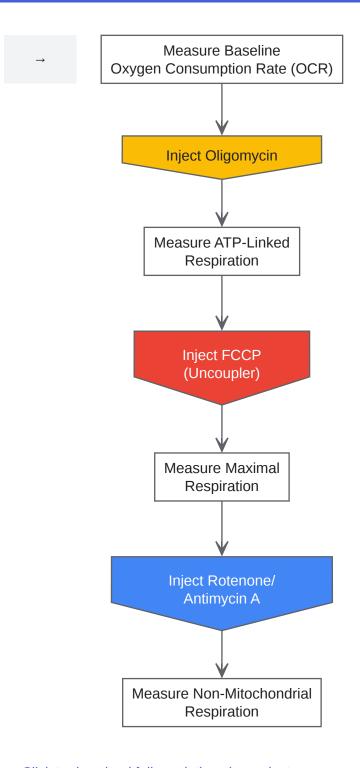


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Caption: Comparative inhibition mechanisms targeting the F0 and F1 subunits of ATP synthase.

Experimental Workflow: Mitochondrial Stress Test



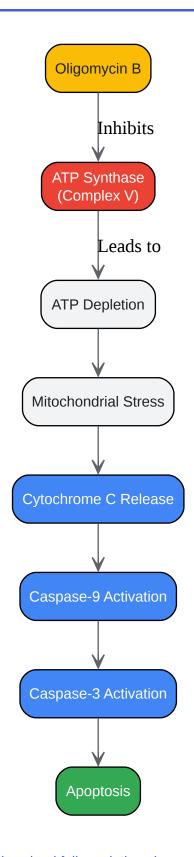


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Caption: Sequential workflow for a typical mitochondrial stress test experiment.

Signaling Pathway: Inhibition-Induced Apoptosis





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